![molecular formula C15H21N3O2S B2391344 6,7-dimethoxy-4-(pentylamino)quinazoline-2(1H)-thione CAS No. 901868-37-9](/img/structure/B2391344.png)
6,7-dimethoxy-4-(pentylamino)quinazoline-2(1H)-thione
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Description
6,7-dimethoxy-4-(pentylamino)quinazoline-2(1H)-thione is a quinazoline derivative. Quinazolines are a large family of heterocyclic compounds with various pharmacological properties, including anti-cancer properties . This compound may be used in chemical synthesis .
Synthesis Analysis
A series of 6,7-dimethoxy-4-anilinoquinolines possessing a benzimidazole moiety were synthesized and identified as potent inhibitors of the tyrosine kinase c-Met . Their in vitro biological activities against three cancer cell lines (A549, MCF-7, and MKN-45) were also evaluated . Most of these compounds exhibited moderate to remarkable potency .Scientific Research Applications
Protein Kinase Inhibitors for Cancer Therapy
Quinazoline-based derivatives, such as “6,7-dimethoxy-4-(pentylamino)quinazoline-2(1H)-thione”, have been found to be effective protein kinase inhibitors . These compounds block different protein kinases and other molecular targets, making them potential anticancer chemotherapeutics .
VEGFR-2 Inhibitors
Some 6,7-dimethoxy-4-anilinoquinazoline derivatives have been designed and synthesized as potent VEGFR-2 inhibitors . These compounds can inhibit the vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in tumor angiogenesis .
Anticancer Activity
Quinazoline-based derivatives have shown significant anticancer activity . They have been used in the development of various targeted anticancer agents .
Antimicrobial Activity
Quinazoline derivatives have demonstrated potent antimicrobial activity . For instance, 2-(6,7-Dimethoxy-3-benzyl-4-oxo-3,4-dihydro-quinazoline-2-ylthio) nicotinic acid showed broad-spectrum antimicrobial activity .
Antifungal Activity
In addition to their antimicrobial properties, quinazoline derivatives have also shown antifungal activity . This makes them potential candidates for the development of new antifungal agents .
Anti-inflammatory Activity
Quinazoline derivatives have been found to possess anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs .
properties
IUPAC Name |
6,7-dimethoxy-4-(pentylamino)-1H-quinazoline-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c1-4-5-6-7-16-14-10-8-12(19-2)13(20-3)9-11(10)17-15(21)18-14/h8-9H,4-7H2,1-3H3,(H2,16,17,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMFXQGQFFXFGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC1=NC(=S)NC2=CC(=C(C=C21)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dimethoxy-4-(pentylamino)quinazoline-2(1H)-thione |
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